Luteolin-7-diglucuronid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Luteolin-7-diglucuronid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird als funktioneller Lebensmittelzusatzstoff wegen seiner cholesterinsenkenden Wirkung untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege:

Wirkmechanismus

Luteolin 7-diglucuronide (also known as Luteolin 7-O-beta-D-diglucuronide or luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]) is a major active flavonoid glycoside compound extracted from various plants, including Ixeris sonchifolia .

Target of Action

The primary targets of Luteolin 7-diglucuronide are receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL) . These proteins play a crucial role in necroptosis, a regulated type of cell death .

Mode of Action

Luteolin 7-diglucuronide interacts with its targets, RIP3 and MLKL, by binding to them more stably and firmly than their inhibitors . This interaction inhibits the aggregation of MLKL to the nucleus, thereby regulating the RIP3/MLKL signaling pathway .

Biochemical Pathways

The compound affects the RIP3/MLKL signaling pathway, which is involved in necroptosis . By inhibiting this pathway, Luteolin 7-diglucuronide can ameliorate oxygen glucose deprivation (OGD)-induced neuronal injury .

Result of Action

In vitro, Luteolin 7-diglucuronide has been found to effectively improve the OGD-induced decrease in neuronal viability and increase in neuronal death . In vivo, it has been shown to protect against cerebral ischemia in a rat middle cerebral artery occlusion (MCAO) model .

Biochemische Analyse

Biochemical Properties

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL), which are involved in necroptosis . The compound’s interaction with these enzymes helps in reducing cell death and inflammation, highlighting its potential as a therapeutic agent in conditions like cerebral ischemia .

Cellular Effects

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been found to improve cell viability and reduce cell death under conditions of oxygen-glucose deprivation (OGD) . The compound influences cell signaling pathways, such as the RIP3/MLKL pathway, and modulates gene expression related to cell survival and apoptosis . Additionally, it helps in maintaining mitochondrial membrane potential and preventing intracellular calcium overload, which are critical for cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] involves its binding interactions with specific biomolecules. It binds to RIP3 more stably and firmly than the RIP3 inhibitor GSK872, thereby inhibiting the activation of MLKL and preventing its aggregation in the nucleus . This inhibition of the RIP3/MLKL pathway reduces necroptosis and inflammation, contributing to the compound’s neuroprotective effects . Furthermore, the compound’s ability to modulate gene expression and enzyme activity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] have been observed to change over time. The compound demonstrates stability under various experimental conditions, maintaining its biological activity for extended periods . Long-term studies have shown that it can provide sustained neuroprotection and improve neurological outcomes in animal models of cerebral ischemia

Dosage Effects in Animal Models

The effects of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant neuroprotection without adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks in clinical applications.

Metabolic Pathways

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is involved in several metabolic pathways. It interacts with enzymes such as UDP-glucuronosyltransferases, which facilitate its conjugation and excretion . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its biological activity . Studies have shown that the compound can effectively reach and exert its effects in the brain, highlighting its potential for treating neurological disorders .

Subcellular Localization

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target biomolecules effectively, enhancing its therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Luteolin 7-diglucuronide can be synthesized through enzymatic glucuronidation of luteolin. The process involves the use of UDP-glucuronate and luteolin in the presence of glucuronosyltransferase enzymes .

Industrial Production Methods: Industrial production of luteolin 7-diglucuronide typically involves extraction from plant sources such as Perilla frutescens. The extraction process includes solvent selection, extraction temperature, and extraction time optimization to maximize yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Luteolin-7-diglucuronid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Positionen auf der Flavonoidstruktur auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Die Bedingungen variieren je nach einzuführendem Substituenten.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Chinonen führen, während Reduktion zu hydroxylierten Derivaten führen kann .

Vergleich Mit ähnlichen Verbindungen

Luteolin-7-diglucuronid ist aufgrund seiner doppelten Glucuronidierung einzigartig, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu anderen Flavonoiden verbessert. Ähnliche Verbindungen sind:

Apigenin-7-diglucuronid: Ein weiteres Flavonoidglykosid mit ähnlichen entzündungshemmenden und antioxidativen Eigenschaften.

Rosmarinsäure: Eine phenolische Verbindung mit starker antioxidativer Aktivität.

This compound zeichnet sich durch seine potenten biologischen Aktivitäten und potenziellen therapeutischen Anwendungen aus, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBVWJQPAZYQDB-DBFWEQBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

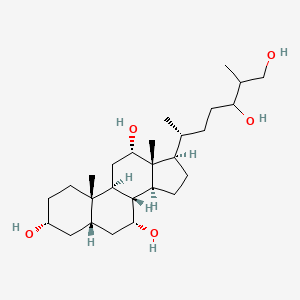

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

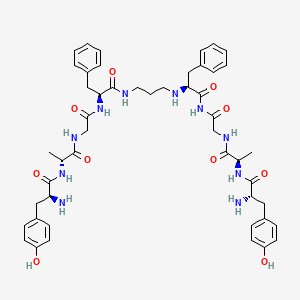

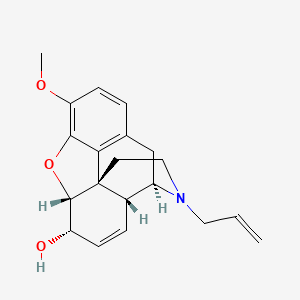

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,3S,6S,9R,10R,11R,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate](/img/structure/B1232276.png)

![2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]quinoline](/img/structure/B1232280.png)

![N-phenylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B1232283.png)